molecular formula C10H12BiNO3 B1627704 Mebiquine CAS No. 23910-07-8

Mebiquine

Cat. No. B1627704
CAS RN: 23910-07-8
M. Wt: 403.19 g/mol
InChI Key: WYMIHTNPHXUBJE-UHFFFAOYSA-M
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Description

Mebiquine is a chemical compound with the molecular formula C10H10BiNO3 . It is listed in the National Center for Advancing Translational Sciences and The Merck Index Online .


Synthesis Analysis

The preparation of Mebiquine involves the addition of 6-methyl-8-hydroxyquinoline to a solution of bismuth nitrate . This process was detailed by Riviere et al., in their patents DE 1811581 and US 3591591 .


Molecular Structure Analysis

The molecular weight of Mebiquine is 401.17 . Its percent composition includes Carbon (29.94%), Hydrogen (2.51%), Bismuth (52.09%), Nitrogen (3.49%), and Oxygen (11.96%) .

Scientific Research Applications

Antimalarial Activity

Mefloquine (also known as mebiquine) is primarily recognized for its antimalarial properties. It's an orally administered blood schizontocide effective against multidrug-resistant Plasmodium falciparum and P. vivax infections. Research has shown its efficacy in both adults and children as a prophylactic measure in non-immune individuals and in the treatment of malaria (Palmer, Holliday, & Brogden, 1993).

Potential for Treating Schistosomiasis

Mefloquine has shown promise in treating schistosomiasis, a tropical disease caused by parasitic worms. In mice, mefloquine exhibited high worm burden reductions in Schistosoma mansoni and S. japonicum infections, highlighting its potential as an antischistosomal drug (Keiser et al., 2009).

Impact on Metabolic Pathways

The mevalonate pathway, critical in multiple cellular processes, synthesizes sterol and non-sterol isoprenoids like cholesterol and ubiquinone. Mebiquine's influence on this pathway suggests potential therapeutic applications in various medical fields, including oncology, autoimmune disorders, and neurodegenerative diseases (Buhăescu & Izzedine, 2007).

Efficacy in Pregnancy against Schistosoma haematobium

Mefloquine has been evaluated for its effectiveness in treating pregnant women with S. haematobium infection. The results indicated a substantial reduction in egg excretion rates, showcasing its potential utility in addressing parasitic infections in pregnancy (Basra et al., 2013).

Interactions with Mitochondrial Function

Mebiquine's interaction with mitochondria, particularly in the context of ubiquinone, is a subject of interest. It has implications for the drug's role as a potential therapy and a research tool in mitochondrial studies (James et al., 2005).

properties

InChI

InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIHTNPHXUBJE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebiquine

CAS RN

23910-07-8
Record name Mebiquine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023910078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEBIQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBE10Q8QF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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